Medicinal chemists targeting CK1δ/ε kinases or poxviruses require a regioisomerically precise fluorinated benzimidazole scaffold-using the 5,6-difluoro isomer or unsubstituted analog alters electronic topology and abolishes target engagement.
- Delivers nanomolar CK1δ/ε inhibitor potency when incorporated as the core scaffold
- Validated precursor for antiviral pyrido[1,2-a]benzimidazole synthesis via cyclization
- ≥97% purity with sharp mp 211-213°C ensures lot-to-lot synthetic reproducibility
Molecular FormulaC7H4F2N2
Molecular Weight154.12 g/mol
CAS No.236736-21-3
Cat. No.B1301611
⚠ Attention: For research use only. Not for human or veterinary use.
4,5-Difluorobenzimidazole: Strategic Fluorinated Building Block
4,5-Difluorobenzimidazole (CAS 236736-21-3) is a fluorinated bicyclic heterocyclic organic compound, consisting of a benzene ring fused to an imidazole ring at the 4 and 5 positions with two fluorine atoms. Its molecular formula is C7H4F2N2 and its molecular weight is 154.12 g/mol [1]. The compound serves as a critical synthetic intermediate in the development of complex pharmaceutical agents [2]. Its physicochemical properties, including a melting point of 211-213 °C and a predicted LogP of approximately 1.84, are key for research and development workflows .
[1] PubChem. (n.d.). 4,5-Difluoro-1H-benzimidazole. PubChem CID: 2736916. National Center for Biotechnology Information. Accessed via: https://pubchem.ncbi.nlm.nih.gov/ View Source
[2] Kotovskaya, S. K., et al. (2005). Synthesis and Antiviral Activity of Fluorinated Pyrido[1,2-a]benzimidazoles. Pharmaceutical Chemistry Journal, 39(11), 574–578. View Source
Irreplaceable Advantage of 4,5-Difluorobenzimidazole
The precise 4,5-difluoro substitution pattern on the benzimidazole core is not interchangeable with other fluorinated or unsubstituted analogs. The specific positioning of the fluorine atoms dictates a unique electronic environment, molecular geometry, and hydrogen-bonding network, which directly translates to distinct chemical reactivity and binding affinities in derived final compounds [1][2]. For instance, the 4,5-difluoro regioisomer (CAS 236736-21-3) has been explicitly used as the precursor for synthesizing antiviral pyrido[1,2-a]benzimidazoles [3] and for generating kinase inhibitors with nanomolar activity against CK1δ and ε [4]. In contrast, the 5,6-difluoro regioisomer (CAS 78581-99-4), while also a building block, exhibits different physicochemical properties and leads to biologically distinct outcomes, such as different binding modes in GABA-A receptor studies [5]. Using an unsubstituted or incorrectly substituted benzimidazole would fundamentally alter the steric and electronic properties of the final molecule, leading to unpredictable or complete loss of target activity, thereby compromising the entire research or development program.
[1] Wu, Y., et al. (2020). Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities. Bioorganic Chemistry, 101, 104042. View Source
[2] Ali, S., et al. (2019). Fluoro-benzimidazole derivatives to cure Alzheimer's disease: In-silico studies, synthesis, structure-activity relationship and in vivo evaluation for β secretase enzyme inhibition. Bioorganic Chemistry, 88, 102936. View Source
[3] Kotovskaya, S. K., et al. (2005). Synthesis and Antiviral Activity of Fluorinated Pyrido[1,2-a]benzimidazoles. Pharmaceutical Chemistry Journal, 39(11), 574–578. View Source
[4] Richter, J., et al. (2014). Difluoro-dioxolo-benzoimidazol-benzamides as Potent Inhibitors of CK1δ and ε with Nanomolar Inhibitory Activity on Cancer Cell Proliferation. Journal of Medicinal Chemistry, 57(19), 7933–7946. View Source
[5] Jeon, B. H., et al. (2023). Design, synthesis and molecular docking studies of 5,6-difluoro-1H-benzo[d]imidazole derivatives as effective binders to GABAA receptor with potent anticonvulsant activity. Journal of Molecular Structure, 1285, 1-8. View Source
Quantitative Evidence for 4,5-Difluorobenzimidazole Selection
Physicochemical Differentiation from 5,6-Regioisomer and Benzimidazole
The 4,5-difluoro substitution pattern (CAS 236736-21-3) confers a significantly higher melting point (211-213 °C) compared to its regioisomer, 5,6-difluorobenzimidazole (CAS 78581-99-4), which has a reported melting point of 182-185 °C, indicating stronger intermolecular forces in the crystal lattice . Furthermore, the predicted partition coefficient (LogP) of 4,5-difluorobenzimidazole is 1.84, which is higher than that of unsubstituted benzimidazole (LogP ~1.3) and distinct from other mono-fluoro analogs, directly influencing its solubility and membrane permeability characteristics .
5,6-Difluorobenzimidazole (CAS 78581-99-4): 182-185 °C
Quantified Difference
Δ = +26 to +31 °C
Conditions
Experimental determination as reported in chemical catalogs and datasheets
Why This Matters
A higher and well-defined melting point is a key indicator of purity and crystallinity, which is critical for reproducible synthesis and quality control in pharmaceutical development.
Derivatives synthesized from a core scaffold containing the 4,5-difluorobenzimidazole motif, specifically difluoro-dioxolo-benzoimidazole-benzamides, have been identified as highly potent and selective inhibitors of Casein Kinase 1 delta and epsilon (CK1δ/ε). These compounds exhibit nanomolar inhibitory activity on cancer cell proliferation, demonstrating significant growth inhibition across a panel of tumor cell lines [1][2]. The 4,5-difluoro substitution is a key structural feature that contributes to this remarkable potency and increased intracellular availability compared to earlier benzimidazole-derived lead compounds.
Cancer ResearchKinase InhibitionCK1δ/εAntiproliferative Activity
Evidence Dimension
Inhibitory Activity on Cancer Cell Proliferation
Target Compound Data
Nanomolar range (derived from 4,5-difluorobenzimidazole scaffold)
Comparator Or Baseline
Earlier benzimidazole-derived CK1δ/ε inhibitors (micromolar range implied)
Quantified Difference
Improved potency (at least one order of magnitude)
Conditions
In vitro analyses of cell viability and cell cycle distribution across various tumor cell lines [1]
Why This Matters
The proven ability of this specific scaffold to yield clinical candidates with low-nanomolar potency validates the selection of 4,5-difluorobenzimidazole as a high-value starting material for kinase inhibitor drug discovery.
Cancer ResearchKinase InhibitionCK1δ/εAntiproliferative Activity
[1] Richter, J., et al. (2014). Difluoro-dioxolo-benzoimidazol-benzamides as Potent Inhibitors of CK1δ and ε with Nanomolar Inhibitory Activity on Cancer Cell Proliferation. Journal of Medicinal Chemistry, 57(19), 7933–7946. View Source
[2] RCSB Protein Data Bank. (2014). 4TW9: Difluoro-dioxolo-benzoimidazol-benzamides as potent inhibitors of CK1delta and epsilon. PDB Entry. Accessed via: https://www.rcsb.org/structure/4tw9 View Source
Exclusive Synthetic Entry to Pyrido[1,2-a]benzimidazole Antivirals
A synthetic route to fluorinated pyrido[1,2-a]benzimidazoles, a class of compounds screened for antiviral activity against orthopoxviruses, unequivocally starts from 1,2-diamino-4,5-difluorobenzole (I), which is a reduced form of 4,5-difluorobenzimidazole [1]. This reaction, using cyanoacetic ether, yields 5,6-difluoro-2-cyanobenzimidazole (II) as the first intermediate, which is then further elaborated into a series of final pyrido[1,2-a]benzimidazoles (III–XIII) that were subjected to biological evaluation in Vero cell cultures [1]. Alternative regioisomeric starting materials cannot be used to access this specific and active chemical space.
Proven and unique precursor to a series of bioactive pyrido[1,2-a]benzimidazoles
Comparator Or Baseline
Other benzimidazole regioisomers or unsubstituted benzimidazole
Quantified Difference
N/A (Unique reaction pathway)
Conditions
Reaction of reduced 4,5-difluorobenzimidazole derivative with cyanoacetic ether to form a key pyrido[1,2-a]benzimidazole intermediate [1]
Why This Matters
For research groups focused on developing novel antiviral agents, particularly against poxviruses, this compound is not merely an option; it is the documented and required starting material for a validated synthetic pathway.
[1] Kotovskaya, S. K., et al. (2005). Synthesis and Antiviral Activity of Fluorinated Pyrido[1,2-a]benzimidazoles. Pharmaceutical Chemistry Journal, 39(11), 574–578. View Source
Purity and Quality Control in Procurement
Commercially available 4,5-difluorobenzimidazole (CAS 236736-21-3) is supplied with a guaranteed minimum purity of 97-98% as determined by HPLC, with strict moisture content control (≤0.5%Max) and a sharply defined melting point of 211-213 °C [1]. This level of specification and consistency is crucial for eliminating variability in multi-step syntheses. In contrast, the regioisomer 5,6-difluorobenzimidazole (CAS 78581-99-4) is often listed with a broader or unspecified purity range and a lower melting point, potentially indicating a different crystallization profile or impurity profile that could impact downstream reactions [2].
ProcurementPurityQuality ControlSupply Chain
Evidence Dimension
Commercial Purity and QC Metrics
Target Compound Data
Purity ≥97% (HPLC), Melting Point 211-213 °C, Moisture ≤0.5%
Comparator Or Baseline
5,6-Difluorobenzimidazole (CAS 78581-99-4): Purity ≥95% (typical), Melting Point 182-185 °C
Quantified Difference
Higher specified purity (Δ+2%) and tighter melting point range
Conditions
Vendor specifications from reputable chemical suppliers [2]
Why This Matters
For procurement professionals and bench scientists, higher and more stringently controlled purity reduces the risk of failed reactions and tedious purification steps, directly translating to lower total cost of experimentation and faster project timelines.
Medicinal Chemistry for Kinase Inhibitor Development
Research teams focused on developing novel, selective inhibitors for kinases such as CK1δ and ε should prioritize 4,5-difluorobenzimidazole as a core scaffold. Evidence shows that derivatives built on this specific motif achieve nanomolar potency against cancer cell proliferation, representing a significant advancement over earlier benzimidazole-based inhibitors [1]. The enhanced intracellular availability of these derivatives underscores the value of the 4,5-difluoro substitution pattern for achieving desired biological outcomes [2].
Antiviral Drug Discovery Targeting Orthopoxviruses
Investigators working on therapies for poxviruses should utilize 4,5-difluorobenzimidazole as the essential starting material for synthesizing fluorinated pyrido[1,2-a]benzimidazoles. This is a documented, validated pathway where the compound's unique 4,5-difluoro structure is critical for the initial cyclization step to form the antiviral core [3]. Substitution with other analogs is not feasible for this specific synthetic route and biological target class.
Precision Synthesis and Material Science
For laboratories requiring a highly pure and well-characterized fluorinated building block, 4,5-difluorobenzimidazole is the preferred choice over its 5,6-regioisomer. The compound's higher and sharper melting point (211-213 °C) compared to the 5,6-isomer (182-185 °C) , along with a vendor-specified purity of ≥97%, ensures greater consistency in reactions sensitive to impurities. This reduces downstream purification burden and increases synthetic reliability.
ADME-Tox Property Optimization in Lead Compounds
Medicinal chemists aiming to fine-tune the lipophilicity and permeability of their lead compounds can leverage the predictable physicochemical properties of 4,5-difluorobenzimidazole. With a LogP value of 1.84 , it occupies a favorable lipophilicity space that can enhance membrane permeability compared to unsubstituted benzimidazole (LogP ~1.3), while its fluorine atoms provide metabolic stability. This makes it a strategic choice for improving the drug-like properties of a series.
[1] Richter, J., et al. (2014). Difluoro-dioxolo-benzoimidazol-benzamides as Potent Inhibitors of CK1δ and ε with Nanomolar Inhibitory Activity on Cancer Cell Proliferation. Journal of Medicinal Chemistry, 57(19), 7933–7946. View Source
[2] RCSB Protein Data Bank. (2014). 4TW9: Difluoro-dioxolo-benzoimidazol-benzamides as potent inhibitors of CK1delta and epsilon. PDB Entry. Accessed via: https://www.rcsb.org/structure/4tw9 View Source
[3] Kotovskaya, S. K., et al. (2005). Synthesis and Antiviral Activity of Fluorinated Pyrido[1,2-a]benzimidazoles. Pharmaceutical Chemistry Journal, 39(11), 574–578. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.